molecular formula C12H6Br4 B1329975 2,2',6,6'-Tetrabromobiphenyl CAS No. 97038-96-5

2,2',6,6'-Tetrabromobiphenyl

Cat. No.: B1329975
CAS No.: 97038-96-5
M. Wt: 469.79 g/mol
InChI Key: RAIZQBVLCDNAOH-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which makes it valuable in various industrial applications. The molecular formula of 2,2’,6,6’-Tetrabromobiphenyl is C12H6Br4, and it has a molecular weight of approximately 469.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,6,6’-Tetrabromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process results in the substitution of hydrogen atoms on the biphenyl rings with bromine atoms, yielding 2,2’,6,6’-Tetrabromobiphenyl .

Industrial Production Methods

Industrial production of 2,2’,6,6’-Tetrabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetrabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,6,6’-Tetrabromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetrabromobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the expression of enzymes that metabolize and detoxify foreign compounds. Additionally, 2,2’,6,6’-Tetrabromobiphenyl can disrupt endocrine function by mimicking or interfering with hormone signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’-Tetrabromobiphenyl
  • 2,2’,5,5’-Tetrabromobiphenyl
  • 2,2’,3,3’-Tetrabromobiphenyl

Uniqueness

2,2’,6,6’-Tetrabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tetrabromobiphenyls, it has distinct properties that make it particularly effective as a flame retardant and a subject of environmental and toxicological studies .

Properties

IUPAC Name

1,3-dibromo-2-(2,6-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZQBVLCDNAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242676
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97038-96-5
Record name 2,2',6,6'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6,6'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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